Dolo-adamon

Description

BenchChem offers high-quality Dolo-adamon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dolo-adamon including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76404-03-0 |

|---|---|

Molecular Formula |

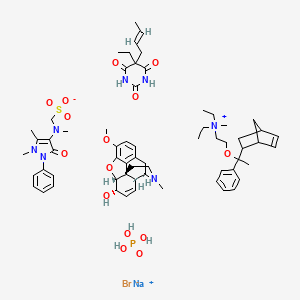

C63H88BrN7NaO15PS |

Molecular Weight |

1349.3 g/mol |

IUPAC Name |

sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;phosphoric acid;bromide |

InChI |

InChI=1S/C22H34NO.C18H21NO3.C13H17N3O4S.C10H14N2O3.BrH.Na.H3O4P/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;;;1-5(2,3)4/h7-13,18-19,21H,5-6,14-17H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);3,5H,4,6H2,1-2H3,(H2,11,12,13,14,15);1H;;(H3,1,2,3,4)/q+1;;;;;+1;/p-2/b;;;5-3+;;;/t;11-,12+,13-,17-,18-;;;;;/m.0...../s1 |

InChI Key |

IHLZVFOOQHAIKA-PYDYUIDCSA-L |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC=CC.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].[Br-] |

Isomeric SMILES |

CCC1(C(=O)NC(=O)NC1=O)C/C=C/C.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O.[Na+].[Br-] |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC=CC.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].[Br-] |

Synonyms |

Dolo-Adamon |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multi-Targeted Nociceptive Blockade of Dolo-adamon: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dolo-adamon is a complex analgesic agent leveraging a multi-pronged approach to nociception management through the synergistic action of its four active components: codeine phosphate, dipyrone (metamizole), crotarbital, and ciclonium bromide. This technical guide delineates the individual and combined mechanisms of action of these constituents, providing a comprehensive overview of their roles in attenuating pain signals. By targeting distinct yet complementary pathways in the peripheral and central nervous systems, Dolo-adamon achieves a broad-spectrum analgesic effect. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades and logical relationships to furnish a thorough understanding of Dolo-adamon's core pharmacological principles.

Introduction to Nociception and Dolo-adamon's Therapeutic Strategy

Nociception is the complex neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. It involves a cascade of events, from the activation of peripheral nociceptors to the transmission of signals through the spinal cord to higher brain centers. The sensation of pain is a critical protective mechanism, yet its chronic or severe manifestation necessitates pharmacological intervention.

Dolo-adamon employs a rational polypharmacy approach, combining four active ingredients that act on different stages of the nociceptive pathway. This strategy aims to achieve superior analgesia with potentially lower doses of individual components, thereby mitigating the risk of adverse effects. The components and their primary roles are:

-

Codeine Phosphate: An opioid analgesic that provides centrally mediated pain relief.

-

Dipyrone (Metamizole): A non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and spasmolytic properties.

-

Crotarbital: A barbiturate derivative that contributes a sedative and anxiolytic effect, indirectly influencing the perception of pain.

-

Ciclonium Bromide: An antimuscarinic agent that primarily targets smooth muscle spasms, a common source of visceral pain.

Core Mechanisms of Action of Dolo-adamon Constituents

Codeine Phosphate: Central Opioid-Mediated Analgesia

Codeine is a prodrug that exerts its analgesic effects primarily after its metabolic conversion to morphine in the liver by the cytochrome P450 enzyme CYP2D6.[1][2] Morphine is a potent agonist of the μ-opioid receptor (MOR), a G protein-coupled receptor located throughout the central nervous system (CNS).[1][2]

Signaling Pathway:

The binding of morphine to MORs on presynaptic and postsynaptic neurons in the spinal cord and brainstem initiates a cascade of inhibitory signals:

-

Inhibition of Neurotransmitter Release: Activation of presynaptic MORs inhibits the opening of voltage-gated Ca²⁺ channels, reducing the influx of calcium and subsequently decreasing the release of excitatory neurotransmitters such as substance P and glutamate from nociceptive primary afferents.

-

Hyperpolarization of Postsynaptic Neurons: Activation of postsynaptic MORs opens G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential in response to nociceptive input.

These actions collectively dampen the transmission of pain signals from the periphery to the brain.

Dipyrone (Metamizole): A Multifaceted Non-Opioid Analgesic

The mechanism of action of dipyrone is not fully elucidated but is known to be distinct from traditional NSAIDs. Its analgesic effects are believed to stem from a combination of central and peripheral actions.[3]

Key Mechanisms:

-

Cyclooxygenase (COX) Inhibition: Dipyrone is a weak inhibitor of COX-1 and COX-2 in the periphery, which may account for its comparatively lower gastrointestinal side effects.[4][5] However, it is suggested to be a more potent inhibitor of a central variant of COX, sometimes referred to as COX-3, which is involved in prostaglandin synthesis in the brain.[4][5] This central inhibition of prostaglandins is thought to be a primary contributor to its analgesic and antipyretic effects.

-

Activation of Opioidergic and Cannabinoid Systems: Preclinical studies suggest that dipyrone's analgesic effect may be partially mediated through the activation of the endogenous opioid and cannabinoid systems.[5][6][7] This may involve the potentiation of descending pain-modulating pathways.

-

Spasmolytic Activity: Dipyrone also possesses spasmolytic properties, which are beneficial in treating pain associated with smooth muscle contraction.

Crotarbital: Sedative and Anxiolytic Contribution

Crotarbital is a barbiturate derivative with sedative and hypnotic properties.[2] While not a direct analgesic, its inclusion in Dolo-adamon serves to modulate the affective component of pain. By inducing sedation and reducing anxiety, crotarbital can increase a patient's pain threshold and alter the subjective experience of pain.

Mechanism of Action:

Barbiturates, including crotarbital, act as positive allosteric modulators of the GABA-A receptor.[8] They bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of chloride channel opening. This leads to a prolonged influx of chloride ions, hyperpolarization of the neuron, and a general depression of the central nervous system.

Ciclonium Bromide: Targeting Visceral Pain

Ciclonium bromide is an antimuscarinic agent that exerts a spasmolytic effect on smooth muscle.[9] This is particularly relevant for the management of visceral pain, which often arises from the cramping or distension of hollow organs.

Mechanism of Action:

Ciclonium bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors on smooth muscle cells.[9] By blocking the action of acetylcholine, it prevents the intracellular signaling cascade that leads to smooth muscle contraction, thereby relieving spasms and the associated pain.

Quantitative Data and Synergistic Interactions

The combination of multiple active ingredients in Dolo-adamon suggests a synergistic or additive analgesic effect. While comprehensive clinical data on the specific formulation of Dolo-adamon is limited, preclinical and clinical studies on the individual components and similar combinations provide valuable insights.

Table 1: Quantitative Analgesic Data for Dolo-adamon Components

| Component | Parameter | Value | Species/Model | Reference |

| Codeine | Number Needed to Treat (NNT) | 12 (for 50% pain relief with 60 mg) | Human, postoperative pain | [10] |

| Dipyrone | Number Needed to Treat (NNT) | 2.4 (for 50% pain relief with 500 mg) | Human, postoperative pain | [3] |

| Codeine + Dipyrone | Interaction | Synergistic | Rat, PIFIR model | [11] |

| Crotarbital | Sedative/Hypnotic Dose | Not available in recent literature | - | - |

| Ciclonium Bromide | Spasmolytic Effect | Inhibition of meal-stimulated motility | Human, irritable bowel syndrome | [12] |

Note: Data for crotarbital and ciclonium bromide specifically in nociceptive models are scarce in publicly available literature.

Studies on the combination of opioids and NSAIDs, such as codeine and dipyrone, have demonstrated synergistic interactions, meaning the combined effect is greater than the sum of their individual effects.[11] This allows for the use of lower doses of each component, potentially reducing the incidence of dose-related side effects.

Experimental Protocols for Assessing Nociception

The analgesic properties of the components of Dolo-adamon and their combination can be evaluated using a variety of established preclinical and clinical experimental protocols.

Preclinical Models of Nociception

a) Thermal Nociception (Hot Plate Test):

-

Objective: To assess the response to a thermal stimulus.

-

Methodology: A mouse or rat is placed on a metal plate maintained at a constant temperature (e.g., 55°C). The latency to a nocifensive response (e.g., licking a paw, jumping) is recorded. An increase in latency indicates an analgesic effect.

-

Application: Useful for evaluating centrally acting analgesics like opioids.

b) Chemical Nociception (Writhing Test):

-

Objective: To assess the response to a chemical irritant that induces visceral pain.

-

Methodology: An intraperitoneal injection of a dilute solution of acetic acid or other irritant is administered to a mouse. The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a defined period. A reduction in the number of writhes indicates analgesia.

-

Application: Suitable for evaluating a broad range of analgesics, including NSAIDs and opioids.

c) Mechanical Nociception (von Frey Test):

-

Objective: To measure the threshold for mechanical allodynia or hyperalgesia.

-

Methodology: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of a rodent's paw. The filament that elicits a withdrawal response 50% of the time is determined as the paw withdrawal threshold. An increase in the threshold indicates an antinociceptive effect.

-

Application: Commonly used in models of neuropathic and inflammatory pain.

Conclusion

Dolo-adamon represents a sophisticated approach to pain management, integrating four active ingredients with distinct but complementary mechanisms of action. The central opioid analgesia of codeine, the multifaceted actions of dipyrone on central and peripheral pathways, the sedative properties of crotarbital, and the spasmolytic effects of ciclonium bromide converge to provide a comprehensive blockade of nociceptive signaling. This multi-targeted strategy underscores the potential for enhanced analgesic efficacy and an improved safety profile through synergistic interactions. Further research into the precise quantitative contributions and synergistic relationships of all four components in various pain models will be invaluable for optimizing the clinical application of this and similar combination analgesics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mims.com [mims.com]

- 3. What is the mechanism of Bromisoval? [synapse.patsnap.com]

- 4. [Antinociceptive mechanism of action of paracetamol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reference.md [reference.md]

- 6. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient receptor potential channel involvement in antinociceptive effect of citral in orofacial acute and chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antinociceptive and Anti-Inflammatory Effects of Recombinant Crotamine in Mouse Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Dipyrone is the preferred nonopioid analgesic for the treatment of acute and chronic pain. A survey of clinical practice in German-speaking countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

In-Depth Pharmacological Profile of Dolo-adamon Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dolo-adamon is a combination pharmaceutical product comprising four active ingredients: codeine, dipyrone, crotarbital, and ciclonium bromide. This technical guide provides a comprehensive analysis of the pharmacological properties of each component, focusing on their mechanisms of action, pharmacokinetic profiles, and available quantitative data from experimental studies. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Codeine

Codeine is an opioid analgesic and antitussive agent. It is a prodrug that requires metabolic conversion to its active form, morphine, to exert its primary analgesic effects.

Mechanism of Action

Codeine's pharmacological activity is primarily mediated through its conversion to morphine by the cytochrome P450 enzyme CYP2D6 in the liver. Morphine is a potent agonist of the μ-opioid receptor (MOR) in the central nervous system (CNS). The binding of morphine to MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which results in reduced intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates neuronal excitability and nociceptive signal transmission, leading to analgesia.

Codeine itself has a weak affinity for opioid receptors. Its antitussive effects are believed to be mediated by its action on cough centers in the medulla oblongata, though the precise mechanism is not fully elucidated.

Pharmacokinetics

The pharmacokinetic profile of codeine is well-characterized, with key parameters summarized in the table below.

| Parameter | Value | Species | Reference |

| Bioavailability | ~50-60% | Human | [Not specified] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Human | [Not specified] |

| Volume of Distribution (Vd) | 3-6 L/kg | Human | [Not specified] |

| Plasma Protein Binding | ~7-25% | Human | [Not specified] |

| Elimination Half-life (t1/2) | 2.5-3 hours | Human | [Not specified] |

| Metabolism | Hepatic (primarily via CYP2D6 to morphine, and CYP3A4 to norcodeine) | Human | [Not specified] |

| Excretion | Primarily renal | Human | [Not specified] |

Experimental Protocols

Study of Codeine's Analgesic Effect in a Murine Model:

-

Objective: To assess the analgesic efficacy of codeine.

-

Method: Male Swiss mice are administered codeine orally at varying doses. Analgesic activity is evaluated using the hot plate test at 30, 60, 90, and 120 minutes post-administration. The latency to a painful response (e.g., licking paws, jumping) is recorded.

-

Data Analysis: The increase in pain threshold is calculated as a percentage of the maximum possible effect (% MPE). Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Dipyrone (Metamizole)

Dipyrone is a non-opioid analgesic, antipyretic, and spasmolytic agent. It is a prodrug that is rapidly hydrolyzed to its active metabolites.

Mechanism of Action

The precise mechanism of action of dipyrone is not fully understood but is believed to be multifactorial. It is hydrolyzed in the gastrointestinal tract to the active metabolite 4-methylaminoantipyrine (MAA), which is then further metabolized to 4-aminoantipyrine (AA). These metabolites are thought to exert their effects through:

-

Inhibition of Cyclooxygenase (COX): Dipyrone and its metabolites may inhibit COX-1 and COX-2 enzymes in the central and peripheral nervous systems, thereby reducing prostaglandin synthesis, which are key mediators of pain and fever.

-

Activation of Opioid and Cannabinoid Systems: Some evidence suggests that dipyrone's analgesic effects may involve the activation of endogenous opioid and cannabinoid pathways.

-

Modulation of Ion Channels: Dipyrone may also modulate the activity of certain ion channels involved in nociception.

Pharmacokinetics

Key pharmacokinetic parameters for dipyrone's active metabolite, MAA, are provided below.

| Parameter | Value | Species | Reference |

| Bioavailability (of MAA) | ~85% (oral) | Human | [Not specified] |

| Time to Peak Plasma Concentration (Tmax) | 1.2-2.0 hours | Human | [Not specified] |

| Plasma Protein Binding (MAA) | ~58% | Human | [Not specified] |

| Elimination Half-life (t1/2 of MAA) | 2.5-4.0 hours | Human | [Not specified] |

| Metabolism | Hydrolyzed to MAA, then to AA and other metabolites | Human | [Not specified] |

| Excretion | Primarily renal | Human | [Not specified] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay:

-

Objective: To determine the inhibitory effect of dipyrone metabolites on COX-1 and COX-2 activity.

-

Method: Ovine COX-1 and human recombinant COX-2 enzymes are used. The assay measures the conversion of arachidonic acid to prostaglandin E2 (PGE2). Dipyrone metabolites (MAA and AA) are pre-incubated with the enzymes at various concentrations before the addition of arachidonic acid. The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA).

-

Data Analysis: The concentration of the metabolite that causes 50% inhibition of enzyme activity (IC50) is calculated from concentration-response curves.

Crotarbital

Crotarbital, also known as crotylbarbital, is a barbiturate derivative with sedative and hypnotic properties.

Mechanism of Action

As a barbiturate, crotarbital is believed to exert its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a general depression of the central nervous system.

Pharmacokinetics

Quantitative pharmacokinetic data for crotarbital is not extensively available in recent literature. General properties of intermediate-acting barbiturates suggest it would be well-absorbed orally, undergo hepatic metabolism, and be excreted renally.

| Parameter | Value | Species | Reference |

| Bioavailability | Data not available | - | - |

| Time to Peak Plasma Concentration (Tmax) | Data not available | - | - |

| Volume of Distribution (Vd) | Data not available | - | - |

| Plasma Protein Binding | Data not available | - | - |

| Elimination Half-life (t1/2) | Data not available | - | - |

| Metabolism | Presumed hepatic | - | - |

| Excretion | Presumed renal | - | - |

Experimental Protocols

Electrophysiological Studies on GABA-A Receptors:

-

Objective: To characterize the modulatory effects of crotarbital on GABA-A receptor function.

-

Method: Whole-cell patch-clamp recordings are performed on cultured neurons or cells expressing recombinant GABA-A receptors. GABA is applied to elicit a chloride current. Crotarbital is then co-applied with GABA at various concentrations to determine its effect on the amplitude and duration of the GABA-induced current.

-

Data Analysis: Concentration-response curves are generated to quantify the potentiation of the GABA response by crotarbital.

Ciclonium Bromide

Ciclonium bromide is an antimuscarinic agent, also referred to as a parasympatholytic, used for its smooth muscle relaxant properties.

Mechanism of Action

Ciclonium bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors. By blocking the action of acetylcholine, it reduces parasympathetic stimulation of smooth muscle, leading to relaxation. This is particularly relevant in the gastrointestinal and urinary tracts, where it can alleviate spasms.

Pharmacokinetics

Detailed and recent pharmacokinetic data for ciclonium bromide in humans is scarce. As a quaternary ammonium compound, its absorption from the gastrointestinal tract is generally poor, and it is not expected to cross the blood-brain barrier to a significant extent.

| Parameter | Value | Species | Reference |

| Bioavailability | Data not available | - | - |

| Time to Peak Plasma Concentration (Tmax) | Data not available | - | - |

| Volume of Distribution (Vd) | Data not available | - | - |

| Plasma Protein Binding | Data not available | - | - |

| Elimination Half-life (t1/2) | Data not available | - | - |

| Metabolism | Data not available | - | - |

| Excretion | Data not available | - | - |

Experimental Protocols

In Vitro Assessment of Muscarinic Receptor Antagonism:

-

Objective: To determine the affinity and potency of ciclonium bromide at different muscarinic receptor subtypes.

-

Method: Radioligand binding assays are performed using cell lines expressing individual human muscarinic receptor subtypes (M1-M5). The ability of ciclonium bromide to displace a specific radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is measured at various concentrations. Functional assays, such as measuring the inhibition of carbachol-induced contractions in isolated guinea pig ileum (predominantly M3 receptors), can also be used.

-

Data Analysis: Binding data are analyzed to determine the inhibition constant (Ki) for each receptor subtype. Functional data are used to calculate the pA2 value, a measure of antagonist potency.

Conclusion

The pharmacological profile of Dolo-adamon is a composite of the individual actions of its four components. Codeine and dipyrone provide analgesia through distinct and potentially synergistic mechanisms. Crotarbital contributes a sedative effect, which may be beneficial in certain pain states. Ciclonium bromide offers spasmolytic activity, which can be advantageous in pain associated with smooth muscle contraction. A comprehensive understanding of the individual pharmacology of each component is crucial for predicting the overall therapeutic effect and potential for adverse drug reactions of Dolo-adamon. Further research is warranted to elucidate the pharmacokinetic and pharmacodynamic interactions between these four active substances when co-administered.

An In-depth Technical Guide on the Role of Crotarbital in the "Dolo-adamon" Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the role of crotarbital within the "Dolo-adamon" combination analgesic formulation. It covers the mechanisms of action of the constituent compounds, their synergistic interactions, relevant pharmacokinetic data, and hypothetical experimental protocols for efficacy evaluation.

Introduction to Dolo-adamon and its Components

"Dolo-adamon" is a combination analgesic designed to treat moderate pain, particularly when associated with tension or anxiety. The formulation's efficacy stems from the synergistic action of its active pharmaceutical ingredients (APIs). While specific formulations can vary, a common composition includes an analgesic/antipyretic agent and a sedative barbiturate. For the purpose of this guide, the core components considered are:

-

Propyphenazone: A non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, providing analgesic and antipyretic effects.[1][2][3][4]

-

Crotarbital (Crotylbarbital): A barbiturate derivative that imparts sedative and hypnotic properties.[5]

Some formulations may also contain other substances like codeine or dipyrone.[6][7] This guide focuses on the fundamental interaction between the primary analgesic (propyphenazone) and the sedative component (crotarbital).

The Core Role of Crotarbital

Crotarbital's primary function within the "Dolo-adamon" formulation is to act as a central nervous system (CNS) depressant.[5] This action serves two main purposes in pain management:

-

Sedation and Anxiolysis: Pain, especially chronic or tension-related pain (e.g., tension headaches), is often exacerbated by anxiety and stress. Crotarbital induces a state of calm and reduces anxiety, which can lower the perception of pain and break the pain-anxiety cycle.

-

Potentiation of Analgesia: By depressing the CNS, crotarbital can enhance the overall analgesic effect of propyphenazone. This allows for effective pain relief at potentially lower doses of the analgesic component, which can be advantageous for mitigating side effects.

The inclusion of a sedative like crotarbital makes the formulation particularly suitable for pain conditions with a psychosomatic or tension component.

Mechanisms of Action

The therapeutic effect of the formulation is achieved through distinct but complementary pharmacological pathways.

As a barbiturate, crotarbital's mechanism of action is centered on the gamma-aminobutyric acid type A (GABAA) receptor , the principal inhibitory neurotransmitter receptor in the mammalian CNS.[8][9]

-

Action at the GABAA Receptor: Crotarbital binds to a specific allosteric site on the GABAA receptor complex, distinct from the binding sites for GABA itself or benzodiazepines.[8][10]

-

Increased Duration of Channel Opening: Its binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl-) ion channel.[8][11] This is a key distinction from benzodiazepines, which increase the frequency of channel opening.

-

Neuronal Hyperpolarization: The prolonged influx of Cl- ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This results in generalized CNS depression, manifesting as sedation and anxiolysis.[12]

-

Direct Agonism: At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA, which contributes to their more profound CNS depressant effects and higher toxicity risk compared to benzodiazepines.[10][13]

Propyphenazone functions as a classic NSAID.[1][2][4]

-

COX Enzyme Inhibition: It exerts its analgesic and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4]

-

Reduced Prostaglandin Production: These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2][3] By blocking this pathway, propyphenazone reduces the sensitization of nociceptive nerve endings.

Data Presentation: Pharmacokinetics

The clinical effect of the Dolo-adamon formulation is governed by the pharmacokinetic profiles of its components. The following tables summarize key data for propyphenazone. Data for crotarbital is less readily available in recent literature, reflecting its status as an older medication; general pharmacokinetic properties of intermediate-acting barbiturates are provided for context.

Table 1: Pharmacokinetic Parameters of Propyphenazone

| Parameter | Value | Reference |

| Bioavailability | Rapidly and almost completely absorbed | [14] |

| Time to Peak Plasma (Tmax) | 30 - 60 minutes | [2][14][15] |

| Plasma Protein Binding | ~15% | [14][15] |

| Metabolism | Primarily hepatic (demethylation, oxidation) | [1][14][15] |

| Elimination Half-Life (t1/2) | 2 - 3 hours | [1][14][15] |

| Excretion | Mainly renal (as metabolites) | [1] |

Table 2: General Pharmacokinetic Profile of Intermediate-Acting Barbiturates (Context for Crotarbital)

| Parameter | General Value Range |

| Bioavailability | Well absorbed orally |

| Time to Peak Plasma (Tmax) | 2 - 4 hours |

| Plasma Protein Binding | Variable (20-60%) |

| Metabolism | Hepatic (oxidation, glucuronidation) |

| Elimination Half-Life (t1/2) | 15 - 50 hours |

| Excretion | Renal |

Note: Barbiturates are known inducers of hepatic enzymes (e.g., Cytochrome P450 system), which can accelerate their own metabolism and that of other drugs, including propyphenazone.[16][17]

Experimental Protocols

Evaluating the efficacy and synergy of a combination analgesic like Dolo-adamon requires specific preclinical and clinical models.

Objective: To assess the analgesic efficacy of the combination compared to individual components and placebo.

Methodology:

-

Animal Model: Male Swiss albino mice (20-25g) are used.

-

Acclimatization: Animals are acclimatized for one week with a 12-hour light/dark cycle and free access to food and water.

-

Grouping (n=8 per group):

-

Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral)

-

Group II: Propyphenazone (e.g., 100 mg/kg, oral)

-

Group III: Crotarbital (e.g., 20 mg/kg, oral)

-

Group IV: Dolo-adamon combination (Propyphenazone 100 mg/kg + Crotarbital 20 mg/kg, oral)

-

-

Drug Administration: Drugs are administered orally 60 minutes before the noxious stimulus.

-

Induction of Pain: A 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg).

-

Observation: Immediately after injection, each mouse is placed in an individual observation chamber. The number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a 20-minute period.

-

Data Analysis: The percentage of analgesic protection is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100. Statistical significance is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Objective: To evaluate the efficacy and safety of the Dolo-adamon formulation in patients with acute tension-type headache.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients (18-65 years) with a diagnosis of episodic tension-type headache according to International Headache Society (IHS) criteria.

-

Inclusion Criteria: History of 2-15 headache attacks per month; patient is able to distinguish tension headaches from other types (e.g., migraine).

-

Exclusion Criteria: Hypersensitivity to NSAIDs or barbiturates; history of substance abuse; severe renal or hepatic impairment; pregnancy.

-

Treatment Arms:

-

Arm A: Dolo-adamon (fixed-dose combination)

-

Arm B: Propyphenazone alone

-

Arm C: Placebo

-

-

Primary Endpoint: Pain relief at 2 hours post-dose, measured on a 4-point verbal rating scale (0=none, 1=mild, 2=moderate, 3=severe). A positive outcome is defined as a reduction to mild or no pain.

-

Secondary Endpoints:

-

Pain-free status at 2 hours.

-

Use of rescue medication within 24 hours.

-

Patient global satisfaction score.

-

Incidence of adverse events (e.g., drowsiness, dizziness, nausea).[18]

-

-

Data Analysis: The primary endpoint is analyzed using logistic regression, comparing the odds of pain relief between the treatment arms.

Mandatory Visualizations

Caption: Mechanism of Crotarbital at the GABA-A receptor.

Caption: Workflow for the acetic acid-induced writhing test.

Caption: Synergistic relationship of components in Dolo-adamon.

References

- 1. What is the mechanism of Propyphenazone? [synapse.patsnap.com]

- 2. What is Propyphenazone used for? [synapse.patsnap.com]

- 3. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Crotylbarbital [medbox.iiab.me]

- 6. reference.md [reference.md]

- 7. Codeine phosphate mixture with crotarbital, dipyrone sodium and cicloniumn bromide | C63H88BrN7NaO15PS | CID 6449914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Barbiturate - Wikipedia [en.wikipedia.org]

- 9. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Barbiturate overdose - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 13. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Effect of Phenobarbital on the Pharmacokinetics of Rutaecarpine and its Metabolite in Rats | Semantic Scholar [semanticscholar.org]

- 18. mims.com [mims.com]

Unraveling the Opioid Receptor Interactions of Dolo-Adamon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolo-adamon is a combination pharmaceutical product with a multifaceted approach to analgesia. Understanding the precise molecular interactions of its constituent compounds with opioid receptors is paramount for optimizing its therapeutic applications and for the development of novel, more targeted pain management strategies. This technical guide provides an in-depth analysis of the opioid receptor binding affinities of the components of Dolo-adamon, detailed experimental protocols for assessing these interactions, and a visualization of the canonical mu-opioid receptor signaling pathway.

It is crucial to note that the composition of "Dolo-adamon" can vary by region and manufacturer. Historically, it has been known to contain a combination of substances including an opioid analgesic, a barbiturate, and other non-opioid analgesics. For the purpose of this guide, we will focus on the opioid receptor binding properties of its key active components as identified in various formulations: Codeine and Tramadol (identified as "Adamon" in some contexts). Furthermore, we will explore the potential indirect opioid-related mechanisms of Dipyrone and the general pharmacological class of other known components like Crotarbital and Ciclonium Bromide .

Opioid Receptor Binding Affinities of Dolo-Adamon Components

The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Core Opioid Components: Codeine and Tramadol

Codeine and Tramadol are the primary components of Dolo-Adamon with direct interactions with opioid receptors. Their analgesic effects are mediated through their binding to these receptors, primarily the mu-opioid receptor (MOR).

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species/System | Reference |

| Codeine | Mu (µ) | > 100 nM | Recombinant human MOR | [1][2] |

| Delta (δ) | - | - | ||

| Kappa (κ) | - | - | ||

| Tramadol | Mu (µ) | 2.4 µM | Cloned human MOR | |

| Delta (δ) | > 10 µM | - | ||

| Kappa (κ) | > 10 µM | - | ||

| O-desmethyltramadol (M1) | Mu (µ) | 3.4 nM | Cloned human MOR | |

| (Active Metabolite of Tramadol) |

Note: Data for delta and kappa receptor binding affinities for codeine are not consistently reported in the literature, reflecting its primary action at the mu-receptor.

Other Components of Dolo-Adamon

-

Dipyrone (Metamizole): Current research suggests that dipyrone does not directly bind to opioid receptors.[3] However, some studies indicate that it may exert part of its analgesic effect by stimulating the release of endogenous opioids. Furthermore, repeated administration of dipyrone has been shown to induce opioid tolerance, suggesting an indirect interaction with the opioid system.[3]

-

Crotarbital: As a barbiturate derivative, the primary mechanism of action for crotarbital is the enhancement of GABAergic neurotransmission through interaction with GABA-A receptors.[4][5] There is no scientific evidence to suggest that crotarbital has a direct binding affinity for opioid receptors.

-

Adamon (as a distinct entity): In some formulations, "Adamon" has been identified as Tramadol Hydrochloride.[6][7][8][9][10] In this context, its opioid receptor binding affinity is as detailed for Tramadol in the table above. If "Adamon" refers to a different chemical entity in other formulations, its specific opioid receptor binding profile would require separate investigation.

-

Ciclonium Bromide: This compound is classified as an antispasmodic with anticholinergic properties.[11][12][13] Its mechanism of action is not related to the opioid system, and there is no evidence of its binding to opioid receptors.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the Ki value can be calculated.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably transfected with human mu, delta, or kappa opioid receptors).

-

Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for mu-receptors, [³H]-DPDPE for delta-receptors, [³H]-U69593 for kappa-receptors).

-

Unlabeled test compounds (e.g., codeine, tramadol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of naloxone).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which 50% of the radioligand is displaced is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reagents [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate Mixture:\nMembranes + Radioligand + Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Rapid Filtration through\nGlass Fiber Filters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; washing [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; counting [label="Scintillation Counting\nof Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Determine IC50\n- Calculate Ki", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> reagents [color="#5F6368"]; reagents -> incubation [color="#5F6368"]; incubation -> filtration [color="#5F6368"]; filtration -> washing [color="#5F6368"]; washing -> counting [color="#5F6368"]; counting -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; } caption: Workflow for a Radioligand Competition Binding Assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by an agonist, specifically the activation of G-proteins.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating the binding of [³⁵S]GTPγS to G-proteins coupled to the opioid receptor.

Materials:

-

Cell membrane preparations expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Test agonist compounds.

-

Assay buffer (containing MgCl₂ and NaCl).

-

Non-specific binding control (unlabeled GTPγS).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Pre-incubation: Incubate the cell membranes with GDP to ensure that G-proteins are in their inactive, GDP-bound state.

-

Agonist Stimulation: Add the test agonist at various concentrations to the membrane preparation.

-

[³⁵S]GTPγS Binding: Initiate the reaction by adding [³⁵S]GTPγS. Agonist-activated receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation) can be determined.[14][15][16]

// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; preincubation [label="Pre-incubate Membranes\nwith GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulation [label="Add Test Agonist\nat Varying Concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding [label="Initiate Reaction with\n[³⁵S]GTPγS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Terminate by Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Quantify Bound [³⁵S]GTPγS", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis:\nDetermine EC50 and Emax", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> preincubation [color="#5F6368"]; preincubation -> stimulation [color="#5F6368"]; stimulation -> binding [color="#5F6368"]; binding -> incubation [color="#5F6368"]; incubation -> filtration [color="#5F6368"]; filtration -> quantification [color="#5F6368"]; quantification -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; } caption: Workflow for a [³⁵S]GTPγS Functional Assay.

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist, such as codeine's active metabolite morphine or tramadol's active metabolite M1, to the mu-opioid receptor initiates a cascade of intracellular events. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

Mechanism of Action:

-

Agonist Binding: An opioid agonist binds to the extracellular domain of the mu-opioid receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

-

G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effects:

-

Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ:

-

Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.

-

Inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

-

-

Signal Termination: The Gα subunit has intrinsic GTPase activity, which hydrolyzes GTP back to GDP, leading to the re-association of the Gα and Gβγ subunits and termination of the signal.

-

Receptor Regulation: Prolonged agonist exposure leads to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which promotes receptor desensitization and internalization.

// Nodes agonist [label="Opioid Agonist\n(e.g., Morphine, M1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mor [label="Mu-Opioid Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gi/o Protein\n(GDP-bound)", fillcolor="#F1F3F4", fontcolor="#202124"]; g_alpha [label="Gαi/o-GTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_beta_gamma [label="Gβγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ac [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; camp [label="↓ cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; girk [label="GIRK Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; k_efflux [label="↑ K+ Efflux\n(Hyperpolarization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ca_channel [label="N-type Ca²⁺ Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; ca_influx [label="↓ Ca²⁺ Influx\n(↓ Neurotransmitter Release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pka [label="PKA", fillcolor="#FBBC05", fontcolor="#202124"]; analgesia [label="Analgesia", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges agonist -> mor [label="Binds to", color="#5F6368"]; mor -> g_protein [label="Activates", color="#5F6368"]; g_protein -> g_alpha [label="GDP → GTP", color="#5F6368"]; g_protein -> g_beta_gamma [label="Dissociates", color="#5F6368"]; g_alpha -> ac [label="Inhibits", color="#5F6368"]; ac -> camp [color="#5F6368"]; camp -> pka [label="Inhibits", color="#5F6368"]; g_beta_gamma -> girk [label="Activates", color="#5F6368"]; girk -> k_efflux [color="#5F6368"]; g_beta_gamma -> ca_channel [label="Inhibits", color="#5F6368"]; ca_channel -> ca_influx [color="#5F6368"]; {k_efflux, ca_influx, pka} -> analgesia [color="#5F6368"]; } caption: Canonical Mu-Opioid Receptor Signaling Pathway.

Conclusion

The opioid receptor binding profile of Dolo-Adamon is primarily dictated by its opioid constituents, namely codeine and, in many formulations, tramadol. Codeine itself is a weak mu-opioid receptor agonist, with its analgesic effects largely dependent on its metabolic conversion to morphine. Tramadol also exhibits weak mu-opioid receptor affinity, but its active metabolite, O-desmethyltramadol, is a potent mu-agonist. The non-opioid components of Dolo-Adamon do not appear to have direct opioid receptor binding activity, although dipyrone may have indirect effects on the endogenous opioid system. A thorough understanding of these individual contributions to the overall pharmacological profile of Dolo-Adamon is essential for its safe and effective use in a clinical setting and for guiding future drug discovery efforts in the field of analgesia. The experimental protocols detailed herein provide a robust framework for the continued investigation of these and other novel compounds targeting the opioid system.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crotylbarbital - Wikipedia [en.wikipedia.org]

- 5. Effect of an acute dose of crotylbarbital on reaction time and attention testing in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pillintrip.com [pillintrip.com]

- 7. Adamon 50mg Capsule 10'S - Price, Uses, Side Effects, and Substitutes | Netmeds [netmeds.com]

- 8. Adamon 50 MG Capsule - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]

- 9. Adamon 100mg Injection - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]

- 10. 1mg.com [1mg.com]

- 11. Oxapium iodide - Wikipedia [en.wikipedia.org]

- 12. GSRS [precision.fda.gov]

- 13. scitoys.com [scitoys.com]

- 14. benchchem.com [benchchem.com]

- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

In Vivo Metabolism and Pharmacokinetics of "Dolo-adamon": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Dolo-adamon" is a combination analgesic drug formulation designed to provide multi-modal pain relief. Its efficacy is derived from the synergistic action of its active pharmaceutical ingredients (APIs), which include codeine , tramadol (often referred to by the brand name Adamon), dipyrone , and crotarbital . This technical guide provides an in-depth overview of the in vivo metabolism and pharmacokinetic profiles of these core components. Understanding the absorption, distribution, metabolism, and excretion (ADME) of each constituent is critical for optimizing therapeutic outcomes, minimizing adverse effects, and informing further drug development.

This document summarizes quantitative pharmacokinetic data in structured tables, details experimental methodologies for key analytical studies, and provides visualizations of metabolic and signaling pathways using Graphviz (DOT language) to facilitate a comprehensive understanding for researchers and drug development professionals.

Codeine

Codeine is an opioid analgesic that exerts its primary effects after being metabolized to morphine.

In Vivo Metabolism and Pharmacokinetics

The metabolism of codeine is complex and subject to genetic polymorphism, primarily of the cytochrome P450 2D6 (CYP2D6) enzyme.[1] This variability can lead to significant differences in analgesic efficacy and adverse effects among individuals.[2]

Metabolic Pathways:

-

O-demethylation: Approximately 5-10% of codeine is metabolized to morphine by CYP2D6. Morphine is a potent µ-opioid receptor agonist and is largely responsible for the analgesic effects of codeine.[1][2][3]

-

N-demethylation: Around 10-15% of codeine is converted to norcodeine by CYP3A4.[3]

-

Glucuronidation: The most significant metabolic pathway, accounting for 50-70% of a codeine dose, is conjugation with glucuronic acid to form codeine-6-glucuronide, primarily mediated by the enzyme UGT2B7.[2][3]

Morphine itself is further metabolized to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). M6G is also a potent analgesic.[3]

Pharmacokinetic Parameters:

The pharmacokinetic profile of codeine and its major metabolites is summarized in the table below.

| Parameter | Codeine | Morphine (from Codeine) | Codeine-6-Glucuronide |

| Bioavailability | ~90% | - | - |

| Tmax (hours) | ~1 | 1-2 | ~2.75 |

| Half-life (hours) | 2.5-3 | 2-3 | ~2.75 |

| Volume of Distribution (L/kg) | 3-6 | - | - |

| Protein Binding | ~7-25% | ~35% | ~34% |

| Excretion | Primarily renal | Renal | Renal |

Note: Values can vary significantly based on CYP2D6 genotype.

Signaling Pathways

The primary signaling pathway for the analgesic effect of codeine is through the activation of the µ-opioid receptor by its active metabolite, morphine.

µ-Opioid Receptor Signaling:

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to a cascade of intracellular events:

-

Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals.

Experimental Protocols

Quantification of Codeine and its Metabolites in Biological Samples (HPLC-MS/MS):

A common method for the analysis of codeine and its metabolites in plasma or urine involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation:

-

Solid-phase extraction (SPE) is frequently employed to isolate the analytes from the biological matrix.

-

Enzymatic hydrolysis (e.g., with β-glucuronidase) is often necessary to cleave glucuronide conjugates prior to analysis.

-

-

Chromatographic Separation:

-

A C18 reverse-phase HPLC column is typically used.

-

The mobile phase often consists of a gradient of acetonitrile and water with a modifier like formic acid to ensure good peak shape and ionization.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive mode is used.

-

Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

-

Visualizations

Tramadol (Adamon)

Tramadol is a centrally acting analgesic with a dual mechanism of action, involving both opioid and monoaminergic pathways.[4]

In Vivo Metabolism and Pharmacokinetics

Tramadol is administered as a racemic mixture of (+)- and (-)-enantiomers, both of which, along with their metabolites, contribute to its analgesic effect.

Metabolic Pathways:

-

O-demethylation: Tramadol is metabolized by CYP2D6 to its primary active metabolite, O-desmethyltramadol (M1). M1 has a significantly higher affinity for the µ-opioid receptor than the parent compound.[4][5]

-

N-demethylation: N-demethylation to N-desmethyltramadol (M2) is catalyzed by CYP2B6 and CYP3A4.[5]

-

Further Metabolism and Conjugation: M1 and M2 can be further metabolized to secondary metabolites and undergo glucuronidation and sulfation for excretion.[4][5]

Pharmacokinetic Parameters:

| Parameter | Tramadol | O-desmethyltramadol (M1) |

| Bioavailability (oral) | ~75% | - |

| Tmax (hours) | ~2 | ~3 |

| Half-life (hours) | ~6.3 | ~7.4 |

| Volume of Distribution (L/kg) | 2.6 (males), 2.9 (females) | - |

| Protein Binding | ~20% | - |

| Excretion | Primarily renal (90%) | Renal |

Signaling Pathways

Tramadol's analgesic effects are mediated through two main pathways:

-

Opioid Pathway: The M1 metabolite is a potent agonist of the µ-opioid receptor , leading to the same signaling cascade as described for morphine.[4][5]

-

Monoaminergic Pathway: Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.[4][6]

Experimental Protocols

Quantification of Tramadol and its Metabolites in Biological Samples (LC-MS/MS):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the simultaneous quantification of tramadol and its metabolites.

-

Sample Preparation:

-

Protein precipitation with a solvent like acetonitrile is a common first step.

-

Liquid-liquid extraction or solid-phase extraction can also be used for cleaner samples.

-

-

Chromatographic Separation:

-

A C18 or similar reverse-phase column is used.

-

A gradient elution with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typical.

-

-

Mass Spectrometric Detection:

-

ESI in positive mode is employed.

-

MRM is used for quantification, with specific transitions for each enantiomer of tramadol and its metabolites if a chiral column is used.

-

Visualizations

References

- 1. Metabolism of pentachlorophenol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug absorption, distribution, metabolism and excretion considerations in critically ill adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effect of an acute dose of crotylbarbital on reaction time and attention testing in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatographic analysis of cyclotrimethylenetrinitramine in biological fluids using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Effects of "Dolo-adamon" Constituents

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Dolo-adamon" is a combination pharmaceutical product whose central nervous system (CNS) effects are a composite of its individual active constituents. Analysis of available data indicates that "Dolo-adamon" is comprised of codeine, crotarbital, ciclonium bromide (also referred to as adamon), and dipyrone. This technical guide provides a detailed examination of the CNS effects of each of these components, including their mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate these properties. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Codeine

Codeine is an opioid analgesic that exerts its primary effects on the central nervous system. It is structurally related to morphine and serves as a prodrug, with its analgesic properties largely attributable to its metabolic conversion to morphine.

Central Nervous System Effects

Codeine is a CNS depressant, leading to a range of effects including:

-

Analgesia: It is effective in the management of mild to moderate pain by altering the perception of and response to painful stimuli.

-

Sedation and Drowsiness: Codeine can cause dose-dependent sedation and drowsiness.

-

Antitussive Effect: It suppresses the cough reflex by acting on the cough center in the medulla oblongata. [7]

-

Euphoria and Potential for Dependence: Like other opioids, codeine can induce a state of euphoria, which contributes to its potential for abuse and the development of psychological and physical dependence. [6]

-

Respiratory Depression: A significant and potentially life-threatening side effect, especially at higher doses, is the depression of the respiratory centers in the brainstem.

Mechanism of Action

Codeine's primary mechanism of action involves its function as an agonist at opioid receptors, predominantly the mu-opioid receptor (MOR). Codeine itself has a relatively weak affinity for the MOR. Its analgesic effects are primarily mediated by its active metabolite, morphine, which is a potent MOR agonist. The binding of morphine to MORs, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to the observed CNS effects. [5]

Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [17]

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. This increased polarization makes the neuron less likely to fire an action potential. [7]

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing Ca2+ influx. This decrease in intracellular calcium inhibits the release of neurotransmitters, such as substance P, which are involved in the transmission of pain signals. [7]

-

The net effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission in the brain and spinal cord.

Quantitative Data

The following table summarizes key quantitative data related to the CNS effects of codeine and its primary active metabolite, morphine.

| Parameter | Value | Species/System | Reference |

| Codeine | |||

| Mu-Opioid Receptor Binding Affinity (Ki) | > 100 nM | Recombinant human MOR | [13] |

| Brain Uptake Percentage (Carotid Injection) | 24% | Rat | [23] |

| Morphine | |||

| Mu-Opioid Receptor Binding Affinity (Ki) | 1.168 nM | Recombinant human MOR | [16] |

| Brain Uptake Percentage (Carotid Injection) | < 1% | Rat | [23] |

| Pharmacokinetics (Codeine) | |||

| Brain to Blood AUC Ratio | 0.99 ± 0.25 (10 mg/kg) | Rat | [10] |

| 0.95 ± 0.16 (20 mg/kg) | Rat | [10] | |

| Brain to Blood Css Ratio | 1.06 ± 0.12 | Rat | [10] |

| Half-life in Brain | 27 ± 5 min (10 mg/kg) | Rat | [10] |

| 25 ± 5 min (20 mg/kg) | Rat | [10] |

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of a compound for the mu-opioid receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor.

-

Radioligand: [3H]DAMGO (a selective MOR agonist).

-

Non-specific binding control: Naloxone.

-

Test compound (e.g., codeine, morphine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the cell membrane preparation, [3H]DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This test measures the analgesic effect of a compound by assessing the animal's response to a thermal stimulus.

Apparatus:

-

Hot plate apparatus with adjustable temperature control.

-

Transparent cylindrical restrainer.

-

Timer.

Procedure:

-

Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

-

Habituate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound (e.g., codeine) or a vehicle control to the animals via a specified route (e.g., intraperitoneal injection).

-

At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate within the restrainer.

-

Start the timer immediately.

-

Observe the animal for nociceptive responses, such as paw licking, paw shaking, or jumping.

-

Record the latency (time) to the first clear nociceptive response.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

-

Compare the response latencies of the drug-treated group to the control group to determine the analgesic effect.

Crotarbital

Crotarbital is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants.

Central Nervous System Effects

As a barbiturate, crotarbital is expected to produce a range of CNS depressant effects, including:

-

Sedation and Hypnosis: Barbiturates are known for their ability to induce sedation at lower doses and sleep (hypnosis) at higher doses. [13]

-

Anxiolysis: They can reduce anxiety.

-

Anticonvulsant Activity: Some barbiturates are effective in controlling seizures.

-

Anesthesia: At high doses, barbiturates can induce a state of general anesthesia.

-

Respiratory Depression: Similar to opioids, barbiturates can cause significant, dose-dependent respiratory depression, which can be fatal in overdose. [20]

-

Potential for Tolerance and Dependence: Chronic use of barbiturates leads to the development of tolerance and a high risk of physical and psychological dependence. [16]

Mechanism of Action

The primary mechanism of action of barbiturates involves the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. [21] The GABAA receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl-) into the neuron.

Barbiturates bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding has two main effects:

-

Potentiation of GABA: Barbiturates increase the duration of the GABAA receptor-channel opening in the presence of GABA. This leads to a greater influx of Cl- ions, resulting in a more pronounced hyperpolarization of the postsynaptic neuron and a stronger inhibitory postsynaptic potential (IPSP).

-

Direct GABAmimetic Activity: At higher concentrations, barbiturates can directly activate the GABAA receptor in the absence of GABA, a property not shared by benzodiazepines. This direct activation contributes to their greater potential for toxicity. [23]

The overall effect is a significant depression of neuronal activity throughout the CNS.

Quantitative Data

| Parameter | Value | Species/System | Reference |

| Phenobarbital (for comparison) | |||

| Therapeutic Serum Level (Anticonvulsant) | 15-40 mcg/mL | Human | [41] |

Experimental Protocols

This protocol is used to evaluate the sedative and hypnotic effects of a compound in rodents.

Apparatus:

-

Transparent observation cages.

-

Timer.

Procedure:

-

Habituate the animals (e.g., mice) to the testing environment.

-

Administer the test compound (e.g., crotarbital) or vehicle control to the animals.

-

Observe the animals for the onset of sedation, characterized by decreased motor activity.

-

To assess the hypnotic effect, gently place the animal on its back.

-

The loss of the righting reflex is defined as the inability of the animal to right itself (return to a prone position) within a specified time (e.g., 30 seconds).

-

Record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex (the time until the animal spontaneously rights itself).

-

Compare the results between the drug-treated and control groups to determine the sedative/hypnotic potency.

Ciclonium Bromide (Adamon)

Ciclonium bromide is a quaternary ammonium compound. Its CNS effects are expected to be limited due to its structure, which generally hinders passage across the blood-brain barrier. However, it may exert peripheral effects that indirectly influence the CNS. The available information suggests it acts as an anticholinergic agent, specifically a muscarinic receptor antagonist.

Central Nervous System Effects

Direct CNS effects of ciclonium bromide are not well-documented and are likely minimal due to its quaternary ammonium structure, which confers low lipid solubility and poor penetration of the blood-brain barrier. However, peripheral anticholinergic effects could have indirect CNS consequences. High doses or compromised blood-brain barrier integrity could potentially lead to central anticholinergic effects such as confusion, delirium, and memory impairment. [18]

Mechanism of Action

As a muscarinic receptor antagonist, ciclonium bromide would competitively block the action of the neurotransmitter acetylcholine at muscarinic receptors. These receptors are found throughout the central and peripheral nervous systems. In the context of "Dolo-adamon," its primary intended action is likely as an antispasmodic on smooth muscle in the gastrointestinal or urinary tracts, which are mediated by peripheral muscarinic receptors.

Quantitative Data

Experimental Protocols

This protocol can be used to assess the antimuscarinic activity of a compound on smooth muscle tissue.

Apparatus:

-

Isolated tissue bath with temperature and oxygenation control.

-

Force transducer and data acquisition system.

-

Source of smooth muscle tissue (e.g., guinea pig ileum).

Procedure:

-

Prepare a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in the tissue bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with 95% O2/5% CO2.

-

Allow the tissue to equilibrate under a slight tension.

-

Induce smooth muscle contraction with a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Add the test compound (ciclonium bromide) to the bath at various concentrations and allow it to incubate with the tissue.

-

Re-administer the muscarinic agonist in the presence of the test compound.

-

Measure the contractile response and compare it to the baseline response to determine the inhibitory effect of the test compound.

-

Construct a concentration-response curve to determine the potency of the antagonist (e.g., by calculating the pA2 value).

Dipyrone (Metamizole)

Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic with spasmolytic properties. Its mechanism of action in the CNS is complex and not fully elucidated.

Central Nervous System Effects

-

Analgesia: Dipyrone is effective for the treatment of moderate to severe pain. [14]

-

Antipyresis: It is a potent fever-reducing agent.

-

Neuroprotection: Some studies suggest that dipyrone may have neuroprotective effects in the context of cerebral ischemia by inhibiting apoptosis. [7]

Mechanism of Action

The CNS effects of dipyrone are thought to be mediated by a combination of mechanisms:

-

Inhibition of Cyclooxygenase (COX) in the CNS: Dipyrone and its active metabolites are believed to inhibit COX enzymes, particularly COX-3, in the brain. [12] This reduces the synthesis of prostaglandins, which are key mediators of pain and fever in the CNS. [3]

-

Activation of Opioidergic and Cannabinoid Systems: There is evidence to suggest that dipyrone's analgesic effects may also involve the activation of endogenous opioidergic and cannabinoid pathways. [5] Metabolites of dipyrone have been shown to act on CB1 receptors and TRPV1 channels in brain regions involved in pain modulation, such as the rostral ventromedial medulla. [8, 29]

Quantitative Data

Specific quantitative data for dipyrone's direct interactions with CNS targets are limited. The following table provides some relevant information.

| Parameter | Value | Species/System | Reference |

| Pharmacokinetics (Dipyrone Metabolite MAA) | |||

| Bioavailability (oral) | 85% | Human | [33] |

| Time to Max. Concentration (Tmax) | 1.2 - 2.0 hours | Human | [33] |

| Elimination Half-life (t1/2) | 2.6 - 3.5 hours | Human | [33] |

| Volume of Distribution | ~1.15 L/kg | Human | [33] |

Experimental Protocols

This protocol is used to evaluate the antipyretic effect of a compound in a model of fever.

Apparatus:

-

Rectal thermometer.

-

Animal restrainers.

Procedure:

-

Habituate the animals (e.g., rats) to the experimental procedures, including rectal temperature measurement.

-

Record the baseline rectal temperature of each animal.

-

Induce fever by administering a pyrogen, such as lipopolysaccharide (LPS), via intraperitoneal injection.

-

Monitor the rectal temperature at regular intervals until a stable fever is established (typically 1-2 hours after LPS injection).

-

Administer the test compound (e.g., dipyrone) or a vehicle control.

-

Continue to measure the rectal temperature at regular intervals for several hours after drug administration.

-

Compare the temperature profiles of the drug-treated group to the control group to determine the antipyretic effect.

Conclusion

The central nervous system effects of "Dolo-adamon" are a complex interplay of its four active constituents. Codeine provides opioid-mediated analgesia and sedation, while crotarbital contributes to CNS depression through the potentiation of GABAergic neurotransmission. Dipyrone offers non-opioid analgesia and antipyresis via mechanisms that likely involve central COX inhibition and modulation of endocannabinoid and endovanilloid systems. The role of ciclonium bromide is likely as a peripheral antispasmodic with limited direct CNS effects. A thorough understanding of the individual pharmacological profiles of these components is crucial for predicting the overall therapeutic and adverse effect profile of "Dolo-adamon" and for the development of future combination therapies. Further research is warranted to fully elucidate the potential for synergistic or antagonistic interactions between these constituents within the central nervous system.

Dolo-adamon and its Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolo-adamon is a compound analgesic formulation with a complex composition. This technical guide provides an in-depth analysis of the core mechanisms by which its active ingredients are understood to impact prostaglandin synthesis, a critical pathway in pain and inflammation. The primary focus of this guide is on dipyrone (metamizole), the component with the most pronounced and well-documented effects on this pathway. Quantitative data on the inhibition of cyclooxygenase (COX) enzymes by dipyrone's active metabolites are presented, along with detailed experimental protocols for assessing such activity. The roles of the other components—codeine, crotarbital, bornyl dibromodihydrocinnamate, and ciclonium bromide—are also discussed, although direct evidence of their impact on prostaglandin synthesis is limited. This guide aims to provide a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Introduction: Deconstructing Dolo-adamon